molecular formula C20H20N2O7S B609193 L-Valine, N-((8-(2-oxo-3-oxazolidinyl)-3-dibenzofuranyl)sulfonyl)- CAS No. 1025717-75-2

L-Valine, N-((8-(2-oxo-3-oxazolidinyl)-3-dibenzofuranyl)sulfonyl)-

Cat. No. B609193
M. Wt: 432.43
InChI Key: FWPVXLYOKAOERT-SFHVURJKSA-N
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Description

MMP-145 is a protease inhibitor.

Scientific Research Applications

Synthesis, Characterization, and Biological Applications

L-Valine derivatives have been synthesized, characterized, and evaluated for various biological activities. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown promising potential as antimicrobial agents against Gram-positive pathogens, particularly for Enterococcus faecium biofilm-associated infections. These compounds were synthesized and characterized using techniques like elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopy. Their antimicrobial, antioxidant activities, and toxicity were assessed, revealing their potential in developing novel antimicrobial agents (Apostol et al., 2022).

Inhibition of Collagenase

Sulfonylated L-valine hydroxamate derivatives have been studied as inhibitors of Clostridium histolyticum collagenase, an enzyme that degrades collagen. These compounds, particularly those with perfluoroalkylsulfonyl and substituted-arylsulfonyl moieties, were found to be significantly more active than their corresponding carboxylates, indicating their potential in treating bacterial infections like corneal bacterial keratitis (Supuran & Scozzafava, 2000).

Antimicrobial and Toxicity Features

Novel valine-derived compounds, specifically N-acyl-α-amino acids and 1,3-oxazoles derivatives, were synthesized and assessed for their antimicrobial activity and toxicity. These compounds exhibited antimicrobial activity against Gram-positive bacterial strains and showcased potential as antimicrobial agents (Apostol et al., 2021).

Polymer-supported Chiral Compounds

Synthesis of Polymer-supported Chiral Compounds

Polymer-supported chiral N-sulfonylamino acids have been synthesized and used in asymmetric reactions. For example, polymer-supported N-sulfonylated L-valine was utilized in the Diels-Alder reaction, leading to optically active cycloadduct with significant enantiomeric purity. This indicates the utility of such compounds in asymmetric synthesis, highlighting their importance in the field of chiral chemistry (Kamahori et al., 1995).

properties

CAS RN

1025717-75-2

Product Name

L-Valine, N-((8-(2-oxo-3-oxazolidinyl)-3-dibenzofuranyl)sulfonyl)-

Molecular Formula

C20H20N2O7S

Molecular Weight

432.43

IUPAC Name

((8-(2-oxooxazolidin-3-yl)dibenzo[b,d]furan-3-yl)sulfonyl)-L-valine

InChI

InChI=1S/C20H20N2O7S/c1-11(2)18(19(23)24)21-30(26,27)13-4-5-14-15-9-12(22-7-8-28-20(22)25)3-6-16(15)29-17(14)10-13/h3-6,9-11,18,21H,7-8H2,1-2H3,(H,23,24)/t18-/m0/s1

InChI Key

FWPVXLYOKAOERT-SFHVURJKSA-N

SMILES

CC(C)[C@@H](C(O)=O)NS(=O)(C1=CC=C2C(OC3=CC=C(N4C(OCC4)=O)C=C23)=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MMP-145;  MMP 145;  MMP145; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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